5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-3-phenyl-1,2,4-oxadiazole
Overview
Description
5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-3-phenyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H12ClN3O2 and its molecular weight is 337.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.0618043 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A study focused on synthesizing a novel series of isoxazole clubbed 1,3,4-oxadiazole derivatives to evaluate their antimicrobial and antitubercular activities. The compounds showed significant antibacterial activity against common pathogens such as E. coli and S. aureus, with some showing active antitubercular properties against M. tuberculosis H37Rv. Molecular docking studies were conducted to understand the mode of inhibition of the MurD ligase enzyme by these compounds (Shingare et al., 2018).
Antimicrobial Evaluation
Another research synthesized new Mannich bases bearing the 1,3,4-oxadiazoline ring system and evaluated their antimicrobial activities. Preliminary results revealed that some of these compounds exhibited promising antimicrobial activities, highlighting their potential in addressing microbial resistance (JagadeeshPrasad et al., 2015).
Delayed Luminescence and OLED Applications
The delayed luminescence of 2-methyl-5-phenyl-1,3,4-oxadiazole derivatives was explored for their application in organic light-emitting diodes (OLEDs). These compounds, due to their structure, exhibit blue-shifted fluorescence and significant reverse intersystem crossing rates, making them suitable for high-efficiency OLEDs with reduced efficiency rolloff at high current densities (Cooper et al., 2022).
Crystal Structure and Docking Studies
The crystal structure and docking studies of tetrazole derivatives provided insights into the molecular orientation and interactions within the active site of the cyclooxygenase-2 enzyme, indicating their potential as COX-2 inhibitors. These studies are crucial for understanding the structural basis of enzyme inhibition by these compounds (Al-Hourani et al., 2015).
Properties
IUPAC Name |
5-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-phenyl-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c1-11-15(16(21-23-11)13-9-5-6-10-14(13)19)18-20-17(22-24-18)12-7-3-2-4-8-12/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMKRZBYPLIMCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.